molecular formula C18H18ClN3O2S B10980776 5-{[(2-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

5-{[(2-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

Cat. No.: B10980776
M. Wt: 375.9 g/mol
InChI Key: MNIWGLFTLSNYGN-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzamido)-4-cyano-NN-diethyl-3-methylthiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorobenzamido)-4-cyano-NN-diethyl-3-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing reagents and appropriate carbon sources.

    Introduction of Functional Groups: The cyano, chlorobenzamido, and carboxamide groups are introduced through a series of substitution and addition reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Final Assembly: The final compound is assembled by coupling the functionalized thiophene ring with the diethylamine and other substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzamido)-4-cyano-NN-diethyl-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: The compound’s thiophene ring makes it a candidate for use in organic electronics and conductive polymers.

    Biological Studies: Its various functional groups allow for interactions with biological molecules, making it useful in biochemical research.

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzamido)-4-cyano-NN-diethyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to proteins, enzymes, or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorobenzamido)-4-cyano-NN-diethyl-3-methylthiophene-2-carboxamide: shares similarities with other thiophene derivatives, such as:

Uniqueness

The uniqueness of 5-(2-chlorobenzamido)-4-cyano-NN-diethyl-3-methylthiophene-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9 g/mol

IUPAC Name

5-[(2-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C18H18ClN3O2S/c1-4-22(5-2)18(24)15-11(3)13(10-20)17(25-15)21-16(23)12-8-6-7-9-14(12)19/h6-9H,4-5H2,1-3H3,(H,21,23)

InChI Key

MNIWGLFTLSNYGN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2Cl)C#N)C

Origin of Product

United States

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